2,3'-Dimethyl-4-(dimethylamino)azobenzene
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Overview
Description
2,3’-Dimethyl-4-(dimethylamino)azobenzene is an organic compound with the molecular formula C16H19N3. It belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Dimethyl-4-(dimethylamino)azobenzene typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The reaction conditions usually require an acidic medium to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of 2,3’-Dimethyl-4-(dimethylamino)azobenzene follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
2,3’-Dimethyl-4-(dimethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of azoxy compounds.
Reduction: The compound can be reduced to form hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2,3’-Dimethyl-4-(dimethylamino)azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the study of azo compound reactions.
Biology: Employed in biological staining techniques.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 2,3’-Dimethyl-4-(dimethylamino)azobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the compound’s electronic distribution and can influence its interaction with other molecules. The molecular targets and pathways involved include interactions with cellular components and potential modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)azobenzene: Similar in structure but lacks the methyl groups on the aromatic rings.
4-Amino-4’-(dimethylamino)azobenzene: Contains an amino group instead of methyl groups.
Azothiophenes: A relatively recent family of compounds with similar dyeing properties.
Uniqueness
2,3’-Dimethyl-4-(dimethylamino)azobenzene is unique due to its specific substitution pattern, which imparts distinct electronic and photochemical properties. This makes it particularly useful in applications requiring precise control over photoisomerization and electronic interactions .
Properties
CAS No. |
32267-91-7 |
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Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N,N,3-trimethyl-4-[(3-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H19N3/c1-12-6-5-7-14(10-12)17-18-16-9-8-15(19(3)4)11-13(16)2/h5-11H,1-4H3 |
InChI Key |
IGPUGQAOESWGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N(C)C)C |
Origin of Product |
United States |
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